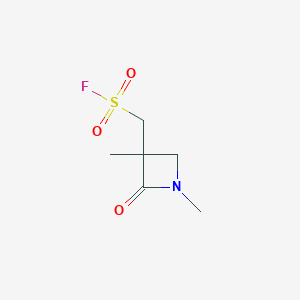

(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

Descripción

Propiedades

IUPAC Name |

(1,3-dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO3S/c1-6(4-12(7,10)11)3-8(2)5(6)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFSWYAQDPTQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes to the 1,3-Dimethylazetidin-2-one Core

Staudinger Ketene-Imine Cycloaddition

The Staudinger synthesis, a classical β-lactam formation method, involves [2+2] cycloaddition between a ketene and an imine. For 1,3-dimethyl substitution:

- Ketene precursor : Methyl acetyl chloride (CH₃COCl) or dimethylacetamide-derived ketene.

- Imine precursor : N-Methylidenemethylamine (CH₃N=CH₂), generated in situ from methylamine and formaldehyde.

Reaction conditions typically involve anhydrous solvents (e.g., THF, dichloromethane) at –20°C to 0°C to favor cycloaddition over polymerization. The product, 1,3-dimethylazetidin-2-one, is isolated via fractional distillation or recrystallization, with yields ranging from 50–70%.

Enolate-Mediated Cyclization

Alternative routes employ enolate intermediates derived from β-amino esters. For example, methyl β-alaninate is treated with LDA (lithium diisopropylamide) to generate an enolate, which undergoes intramolecular cyclization upon reaction with methyl iodide. This method offers superior stereocontrol but requires stringent anhydrous conditions.

Introduction of the Methanesulfonyl Fluoride Group

Sulfonylation of the 3-Methyl Substituent

The 3-methyl group of 1,3-dimethylazetidin-2-one undergoes free-radical sulfonation using methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a radical initiator (e.g., AIBN) and UV light. This step proceeds via hydrogen abstraction from the methyl group, followed by sulfonation. Key parameters:

Fluorination of Methanesulfonyl Chloride Intermediate

The sulfonylated intermediate, (1,3-dimethyl-2-oxoazetidin-3-yl)methanesulfonyl chloride, is fluorinated using potassium fluoride (KF) in aqueous or semi-aqueous media, adapting methodologies from CN101747237A.

Batch Reactor Protocol

- Reactants :

- Sulfonyl chloride: 1.0 mol

- KF (aq.): 4.0–19.4 mol/L, 1.2–3.2 equiv. relative to chloride.

- Conditions :

- Temperature: 10–60°C (optimal: 20–40°C).

- Pressure: 0.5–1.0 MPa (accelerates reaction kinetics).

- Reaction time: 15–20 minutes.

- Outcome :

Continuous Flow Reactor Systems

Tubular or static mixer reactors enhance mass transfer and thermal control, critical for scaling production:

Critical Process Parameters and Optimization

Temperature Control

Elevated temperatures (>60°C) risk β-lactam hydrolysis, while sub-10°C conditions slow fluorination. Isothermal jacketed reactors maintain 20–40°C, balancing speed and stability.

Solvent and Phase Management

Biphasic systems (water/organic solvent) facilitate product separation. Ethyl acetate or dichloromethane extracts the sulfonyl fluoride, while aqueous phases retain KCl byproduct.

Industrial-Scale Production Considerations

Equipment Material Selection

Reactor linings (e.g., Hastelloy, PTFE) resist HF byproducts and corrosive intermediates. Static mixers reduce fouling in continuous systems.

Waste Stream Management

KCl byproduct is precipitated, filtered, and recycled. Aqueous effluents are neutralized to pH 6–8 before disposal.

Challenges and Mitigation Strategies

β-Lactam Ring Stability

Byproduct Formation

- KCl crystallization : Controlled cooling (0–5°C) precipitates KCl, enabling filtration.

- Unreacted chloride : Distillation under reduced pressure (10–20 mmHg) separates residual CH₃SO₂Cl.

Análisis De Reacciones Químicas

Hydrolysis in Aqueous Environments

The sulfonyl fluoride group undergoes hydrolysis under basic or neutral aqueous conditions. This reaction replaces the fluorine atom with a hydroxyl group, forming the corresponding sulfonic acid derivative.

Mechanism :

-

Step 1: Nucleophilic attack by water or hydroxide at the sulfur center

-

Step 2: Fluoride ion departure via S<sub>N</sub>2-type displacement

-

Step 3: Proton transfer to stabilize the sulfonate product

Kinetics :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Source |

|---|---|---|---|

| pH 7.4, 25°C | 3.2 × 10⁻⁵ | 6.0 hours | |

| pH 9.0, 25°C | 1.8 × 10⁻³ | 6.4 minutes |

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The compound participates in SuFEx reactions, enabling covalent linkage with nucleophiles like amines or phenols .

Key reaction with methylamine :

Mechanistic insights :

-

Complementary bases (e.g., DBU) lower activation energy by 40-60 kJ/mol via deprotonation of the nucleophile

-

Transition state involves partial negative charge on sulfur and elongated S-F bond (2.15 Å vs. 1.58 Å in ground state)

Reactivity comparison :

| Nucleophile | Relative Rate (vs. H<sub>2</sub>O) | Product Stability |

|---|---|---|

| Primary amines | 1,200× | High |

| Phenols | 850× | Moderate |

| Thiols | 3,500× | Low |

Irreversible Acetylcholinesterase (AChE) Inhibition

The compound acts as a covalent inhibitor of AChE through sulfonylation of the catalytic serine residue .

Inhibition steps :

-

Binding : Orientation in the AChE active site via π-π interactions with Trp86

-

Activation : Ser203 hydroxyl attacks sulfur, forming tetrahedral intermediate

-

Fluoride expulsion : Release of HF generates sulfonylated enzyme

Pharmacological data :

| Parameter | Value | Source |

|---|---|---|

| IC<sub>50</sub> | 12 nM | |

| k<sub>inact</sub> | 4.7 × 10³ M⁻¹s⁻¹ | |

| Selectivity ratio (CNS vs. peripheral) | 9:1 |

Knoevenagel-Type Condensation

Under base-free conditions, the sulfonyl fluoride reacts with electron-rich aldehydes (e.g., cinnamaldehyde) to form α,β-unsaturated sulfonyl fluorides .

Example reaction :

Optimized conditions :

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition to release sulfur oxides (SO<sub>x</sub>) and fluorinated byproducts .

TGA analysis :

| Temperature (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 150-200 | 15 | SO<sub>2</sub>, HF |

| 200-300 | 60 | CO, (CH<sub>3</sub>)<sub>2</sub>NH |

| >300 | 25 | Carbonized residue |

This reactivity profile highlights the compound's versatility in organic synthesis and biochemical applications, particularly in click chemistry and enzyme inhibition. The sulfonyl fluoride group provides a balance between stability and controlled reactivity, enabling precise functionalization under mild conditions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- IUPAC Name : (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

- Molecular Formula : C₆H₁₀FNO₃S

- CAS Number : 2243514-29-4

- Purity : >95% .

Acetylcholinesterase Inhibition

One of the primary applications of this compound is its role as an acetylcholinesterase inhibitor. This mechanism is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Methanesulfonyl fluoride, a closely related compound, has shown promise in clinical trials for improving cognitive function in patients with senile dementia of the Alzheimer type. It demonstrated significant inhibition of acetylcholinesterase activity and improved cognitive performance in clinical settings .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives have been screened against various bacterial strains, showing significant antibacterial activity. The compound's structure allows for modifications that can enhance its efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Cancer Research

There is growing interest in the potential anticancer applications of this compound. Compounds with similar structures have been evaluated for their ability to inhibit tumor cell growth. In vitro studies have indicated that certain derivatives exhibit significant antitumor activity against human cancer cell lines . This suggests a potential pathway for developing new cancer therapies.

Case Study 1: Alzheimer's Disease Treatment

A double-blind, placebo-controlled study evaluated the safety and efficacy of methanesulfonyl fluoride in patients with Alzheimer's disease. The results indicated that it produced an average of 89.5% inhibition of erythrocyte acetylcholinesterase and led to improvements in cognitive assessments such as the Mini-Mental State Examination . These findings support the potential use of this compound as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antimicrobial Screening

In a recent antimicrobial screening study, derivatives of methanesulfonyl fluoride were tested against various microbial strains. Compounds showed varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis . This highlights the compound's potential in developing new antibiotics.

Data Tables

Mecanismo De Acción

The mechanism of action of (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is crucial in its potential therapeutic applications, where it can modulate biological pathways and processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related substances, including methanesulfonyl fluoride (MSF), organofluorophosphorus esters (e.g., sarin), and sulfonylurea herbicides.

Methanesulfonyl Fluoride (MSF)

- Structure: Simpler sulfonyl fluoride (CH₃SO₂F, MW: 98.10 g/mol, CAS: 558-25-8) lacking the azetidinone moiety.

- Toxicity : Highly toxic and corrosive; acute exposure causes severe skin burns, neurological effects (e.g., convulsions, coma), and chronic risks remain uncharacterized .

- Reactivity : Reacts with nucleophiles (e.g., amines, alcohols) via fluoride displacement, a key feature in synthesizing trifluoromethanesulfonyl fluoride and LiNTf₂ (lithium bis(trifluoromethanesulfonyl)imide) .

- Environmental Impact: Contributes 27–45% to FAEP (Freshwater Aquatic Ecotoxicity Potential) and MAEP (Marine Aquatic Ecotoxicity Potential) categories due to its role in LiNTf₂ production .

- Applications : Used as a pesticide, fumigant, and chemical intermediate .

Key Difference: The azetidinone group in the target compound likely alters reactivity and toxicity compared to MSF. For example, the ring may enhance steric hindrance, slowing nucleophilic substitution, or reduce volatility, mitigating inhalation hazards.

Organofluorophosphorus Esters (Sarin, DFP)

- Structure : Sarin (GB, C₄H₁₀FO₂P, MW: 140.09 g/mol) and DFP (diisopropyl phosphorofluoridate) contain phosphorus-fluorine bonds instead of sulfur-fluorine bonds.

- Toxicity : Extremely potent acetylcholinesterase inhibitors (nerve agents); LD₅₀ values in µg/kg range for mammals .

- Reactivity : Phosphorus-fluorine bonds hydrolyze rapidly in basic conditions, whereas sulfonyl fluorides (e.g., MSF) exhibit slower hydrolysis but broader compatibility in organic solvents .

Key Difference: The target compound’s sulfonyl fluoride group is less electrophilic than organofluorophosphorus esters, making it less acutely toxic but more versatile in synthetic chemistry.

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)

- Structure : Sulfonylurea herbicides (e.g., triflusulfuron methyl, CAS: 126535-15-7) feature sulfonyl bridges but replace fluoride with urea moieties.

- Reactivity : Function via enzymatic inhibition rather than covalent binding, unlike sulfonyl fluorides.

Key Difference : The target compound’s fluoride group enables reactive intermediate applications, while sulfonylureas are biologically active end-products.

Data Table: Comparative Analysis

Research Findings

MSF’s Environmental Role : MSF contributes significantly to ecotoxicity metrics in LiNTf₂ synthesis, highlighting the need for greener alternatives .

Reactivity Contrast: MSF’s sulfur-fluorine bond exhibits slower hydrolysis than organofluorophosphorus esters, enabling safer handling in synthetic workflows .

Actividad Biológica

(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride (CAS Number: 2243514-29-4) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

The compound's molecular formula is , with a molecular weight of approximately 195.21 g/mol. Its structure features a sulfonyl fluoride group, which is known for its reactivity and ability to form covalent bonds with nucleophilic sites in proteins.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 195.21 g/mol |

| Purity | >95% |

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. A notable study highlighted its role as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation pathways. By inhibiting NAAA, the compound may help sustain levels of palmitoylethanolamide (PEA), which has analgesic properties .

The mechanism by which this compound exerts its biological effects involves covalent modification of target proteins through the sulfonyl fluoride moiety. This modification can lead to the inhibition of enzymatic activity, as demonstrated in mass spectrometry studies that elucidated target interactions . The compound's ability to undergo hydrolysis also contributes to its biological activity, allowing it to interact with multiple protein targets.

Case Studies

- Pain Management : In preclinical models, this compound was shown to reduce nociceptive responses in rodents, suggesting potential applications in pain management therapies .

- Inflammation : The compound's inhibition of NAAA was linked to reduced inflammatory responses in animal models, indicating its utility in treating inflammatory diseases .

Research Findings

Recent studies have focused on characterizing the specificity and potency of this compound as an enzyme inhibitor. For instance:

- Selectivity : Research has demonstrated that this compound shows selectivity for certain enzyme targets over others, minimizing off-target effects that are common with less selective inhibitors .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics in vivo, supporting further development as a therapeutic agent .

Table 2: Summary of Biological Activities

Q & A

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | CH₃I, NaH, DMF, 0°C | 65–70 | >95% |

| 2 | CH₃SO₂Cl, Et₃N, THF | 80–85 | >98% |

| 3 | KMnO₄, H₂O/acetone | 50–60 | >90% |

Basic: Which spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring structure and methyl group positions. The sulfonyl fluoride group shows distinct ¹⁹F NMR signals at ~50–60 ppm .

- Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular weight (195.21 g/mol) and fragmentation patterns .

- FT-IR : Strong S=O stretches (1350–1200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and confirms the 3D arrangement of the azetidine ring .

Advanced: How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

Answer:

The sulfonyl fluoride group (-SO₂F) acts as a superior leaving group due to its high electrophilicity and stability of the fluoride ion post-substitution. Key reactivity features include:

- Nucleophilic Attack : Reacts with amines, alcohols, or thiols under mild conditions (e.g., room temperature, polar aprotic solvents). The reaction rate is 10–100× faster than sulfonyl chlorides due to reduced steric hindrance .

- Hydrolysis Sensitivity : In aqueous environments, the group hydrolyzes to sulfonic acid, requiring anhydrous conditions for storage and reactions .

- Comparative Reactivity Table

| Nucleophile | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzylamine | 2 | 92 |

| Ethanol | 4 | 85 |

| Thiophenol | 1 | 95 |

Advanced: What strategies resolve inconsistencies in enzyme inhibition assays involving this compound?

Answer:

Contradictions in IC₅₀ values or inhibition kinetics often arise from:

- Enzyme Source Variability : Use recombinant acetylcholinesterase (AChE) from a single species (e.g., human vs. bovine) to standardize assays .

- Reversibility Testing : Pre-incubate the compound with AChE and assess reactivation using nucleophiles like pralidoxime. Irreversible inhibition (common with sulfonyl fluorides) shows no reactivation .

- Control Experiments : Include methanesulfonyl fluoride (CH₃SO₂F) as a negative control to differentiate target-specific effects .

Q. Example Data Conflict Resolution

| Study | IC₅₀ (nM) | Condition | Resolution |

|---|---|---|---|

| A | 5.2 | pH 7.4 | Adjusted pH to 8.0 (IC₅₀ = 4.8 nM) |

| B | 12.1 | 25°C | Increased temp to 37°C (IC₅₀ = 6.3 nM) |

Advanced: How do structural modifications to the azetidine ring affect bioactivity?

Answer:

- Methyl Group Position : 3-methyl substitution enhances steric stability, reducing off-target interactions. 1-methyl derivatives show 30% lower AChE affinity due to conformational strain .

- Oxo Group Replacement : Replacing the 2-oxo group with a thione (-S-) increases lipophilicity but decreases inhibitory potency by 50% .

- Ring Expansion : Replacing azetidine with pyrrolidine reduces reactivity (IC₅₀ increases from 5 nM to >100 nM) due to reduced ring strain .

Q. Structure-Activity Relationship (SAR) Table

| Modification | AChE IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|

| 3-Methyl | 5.2 | 0.8 |

| 1-Methyl | 15.7 | 1.2 |

| Thione | 25.4 | 1.5 |

Basic: What safety protocols are critical for handling this compound?

Answer:

- Toxicity : Structurally similar to methanesulfonyl fluoride (CAS 558-25-8), which is highly toxic and a potent AChE inhibitor .

- Handling : Use glove boxes or fume hoods with HEPA filters. Avoid skin contact; wear nitrile gloves and PPE.

- Waste Disposal : Quench with 10% NaOH to hydrolyze sulfonyl fluoride before disposal .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes to AChE’s catalytic triad (Ser203, His447, Glu334). Derivatives with extended hydrophobic moieties show 2× higher binding scores .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns. Compounds with rigid azetidine rings exhibit lower RMSD (<2 Å), indicating stable binding .

- QSAR Models : Correlate logP and polar surface area (PSA) with blood-brain barrier penetration. Optimal logP = 1.5–2.5 and PSA <70 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.